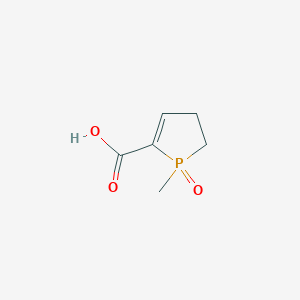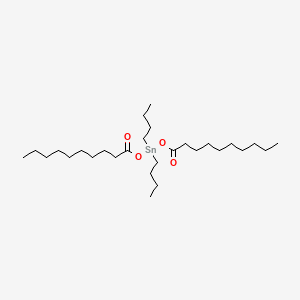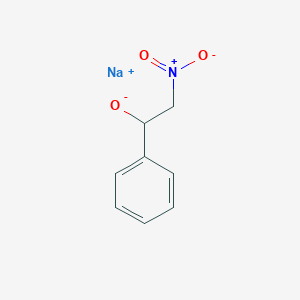
Triethylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triethylbenzene is an aromatic hydrocarbon with the chemical formula C₁₂H₁₈. It is a derivative of benzene, where three ethyl groups are symmetrically attached to the benzene ring. This compound is known for its colorless liquid form and is practically insoluble in water but soluble in organic solvents like ethanol and diethyl ether .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Triethylbenzene can be synthesized through a Friedel-Crafts alkylation reaction. In this process, benzene reacts with ethyl bromide in the presence of a catalyst such as aluminum chloride. The reaction conditions typically involve maintaining a controlled temperature to ensure the proper formation of this compound .
Industrial Production Methods: Industrial production of this compound often involves the alkylation of benzene with ethylene. This method utilizes zeolite catalysts to facilitate the reaction, making it more efficient and environmentally friendly compared to traditional methods .
Analyse Des Réactions Chimiques
Types of Reactions: Triethylbenzene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert this compound into simpler hydrocarbons.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Halogenation reactions typically use halogens like chlorine or bromine in the presence of a catalyst.
Major Products:
Oxidation: Produces triethylbenzoic acid.
Reduction: Yields ethylbenzene and other simpler hydrocarbons.
Substitution: Results in halogenated this compound derivatives.
Applications De Recherche Scientifique
Triethylbenzene has several applications in scientific research:
Chemistry: Used as a supramolecular template to organize molecular-recognition elements.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: Utilized in the production of various chemical intermediates and as a solvent in organic synthesis.
Mécanisme D'action
The mechanism of action of triethylbenzene involves its interaction with molecular targets through various pathways. For instance, in atmospheric reactions, it undergoes oxidation initiated by hydroxyl radicals, leading to the formation of bicyclic peroxy radicals. These intermediates play a crucial role in the degradation of this compound and the formation of secondary organic aerosols .
Comparaison Avec Des Composés Similaires
1,3,5-Trimethylbenzene (Mesitylene): Similar in structure but with methyl groups instead of ethyl groups.
1,2,4-Trimethylbenzene (Pseudocumene): Another isomer with different positions of methyl groups.
1,3,5-Triisopropylbenzene: Larger alkyl groups compared to triethylbenzene.
Uniqueness: this compound is unique due to its symmetrical structure and the presence of ethyl groups, which provide distinct chemical properties and reactivity compared to its methyl and isopropyl counterparts. This makes it particularly useful in specific synthetic applications and research studies .
Propriétés
Numéro CAS |
25340-18-5 |
|---|---|
Formule moléculaire |
C12H18 |
Poids moléculaire |
162.27 g/mol |
Nom IUPAC |
1,2,3-triethylbenzene |
InChI |
InChI=1S/C12H18/c1-4-10-8-7-9-11(5-2)12(10)6-3/h7-9H,4-6H2,1-3H3 |
Clé InChI |
VIDOPANCAUPXNH-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C(=CC=C1)CC)CC |
Point d'ébullition |
421 °F at 760 mmHg (USCG, 1999) |
Densité |
0.861 at 68 °F (USCG, 1999) - Less dense than water; will float Vapor density (Air= 1): 5.6 /1,3,5-Triethylbenzene/ |
Point d'éclair |
181 °F (USCG, 1999) |
Description physique |
Triethylbenzene is a colorless liquid with a weak chemical odor. Less dense than water and insoluble in water. Hence floats on water. (USCG, 1999) |
Solubilité |
INSOL IN WATER; SOL IN ALC, ETHER |
Pression de vapeur |
1.55 mmHg (USCG, 1999) 61.0-69.9 mmHg @ 20 °C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


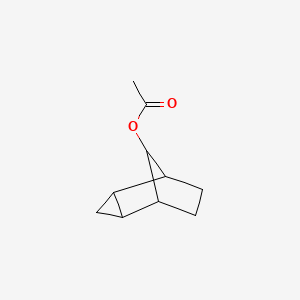
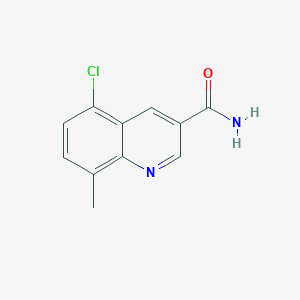
![2-(2-Chlorophenyl)-1-[2-(2-chlorophenyl)-4-nitrophenoxy]-4-nitrobenzene](/img/structure/B13741955.png)

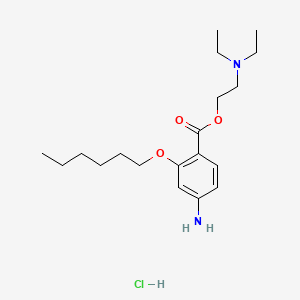
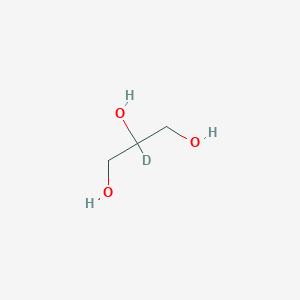
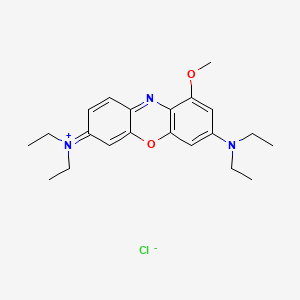

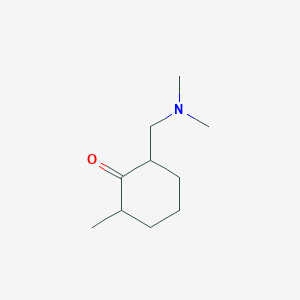

![6-(Methylamino)hexane-1,2,3,4,5-pentol;2-[2,4,6-triiodo-3,5-bis(methylcarbamoyl)phenoxy]hexanoic acid](/img/structure/B13741999.png)
